2-naphthyl 2-[(2-nitrophenyl)sulfonyl]benzoate
Overview
Description
2-Naphthol, also known as β-naphthol, is a colorless crystalline solid that is an isomer of 1-naphthol . It is a naphthalene homologue of phenol, but more reactive . Benzoate is the salt or ester of benzoic acid, and it is commonly used as a food preservative .
Synthesis Analysis
Traditionally, 2-naphthol is produced by a two-step process that begins with the sulfonation of naphthalene in sulfuric acid . The sulfonic acid group is then cleaved in molten sodium hydroxide . The synthesis of the specific compound you mentioned would likely involve further steps to introduce the benzoate and nitrophenylsulfonyl groups.Molecular Structure Analysis
The molecular structure of 2-naphthol consists of a naphthalene ring with a hydroxyl group at the 2-position . The structure of benzoate is a benzene ring with a carboxylate group . The specific structure of “2-naphthyl 2-[(2-nitrophenyl)sulfonyl]benzoate” would be a combination of these structures with additional modifications.Chemical Reactions Analysis
2-Naphthol is known to be involved in various organic transformations due to its electron-rich aromatic framework with multiple reactive sites . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-naphthol include a molecular weight of 144.173 g/mol, a melting point of 121 to 123 °C, and a boiling point of 285 °C . It is soluble in simple alcohols, ethers, and chloroform .Safety and Hazards
Properties
IUPAC Name |
naphthalen-2-yl 2-(2-nitrophenyl)sulfonylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO6S/c25-23(30-18-14-13-16-7-1-2-8-17(16)15-18)19-9-3-5-11-21(19)31(28,29)22-12-6-4-10-20(22)24(26)27/h1-15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSMDIZCTCCIFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CC=C3S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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